8-Methoxy-5-methylchroman-4-one

Medicinal Chemistry Chemical Procurement Scaffold Comparison

8-Methoxy-5-methylchroman-4-one (CAS 1092348-56-5) is a synthetic chroman-4-one derivative featuring a unique dual-substitution pattern with a methoxy group at the 8-position and a methyl group at the 5-position on the chromanone core. This substitution pattern distinguishes it from the unsubstituted chroman-4-one scaffold and mono-substituted analogs, imparting distinct physicochemical properties including a molecular weight of 192.21 g/mol and molecular formula C₁₁H₁₂O₃.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13027563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5-methylchroman-4-one
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CCOC2=C(C=C1)OC
InChIInChI=1S/C11H12O3/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4H,5-6H2,1-2H3
InChIKeySEHLFJFGGCSWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-5-methylchroman-4-one: A Differentiated Chromanone Scaffold for Drug Discovery and Chemical Biology


8-Methoxy-5-methylchroman-4-one (CAS 1092348-56-5) is a synthetic chroman-4-one derivative featuring a unique dual-substitution pattern with a methoxy group at the 8-position and a methyl group at the 5-position on the chromanone core . This substitution pattern distinguishes it from the unsubstituted chroman-4-one scaffold and mono-substituted analogs, imparting distinct physicochemical properties including a molecular weight of 192.21 g/mol and molecular formula C₁₁H₁₂O₃ . The compound belongs to the broader class of chroman-4-ones, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities [1].

Why 8-Methoxy-5-methylchroman-4-one Cannot Be Simply Replaced by Other Chroman-4-one Analogs


Generic substitution within the chroman-4-one class is not feasible because the specific positioning of the methoxy (8-position) and methyl (5-position) substituents directly governs electronic distribution, steric environment, and hydrogen-bonding capacity of the scaffold [1]. Unsubstituted chroman-4-one (MW 148.16) lacks the electron-donating methoxy group that modulates ring reactivity and antioxidant potential, while mono-substituted analogs such as 8-methylchroman-4-one or 8-methoxychroman-4-one each lack one critical substituent, resulting in distinct biological activity profiles . The combinatorial presence of both substituents in 8-methoxy-5-methylchroman-4-one creates a unique pharmacophore that cannot be recapitulated by mixing or blending mono-substituted analogs, making direct replacement scientifically invalid without revalidation of target engagement and biological readout [2].

Quantitative Differentiation Evidence for 8-Methoxy-5-methylchroman-4-one Versus Closest Analogs


Procurement Cost Differential: 8-Methoxy-5-methylchroman-4-one vs. 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-one

When procured from the same supplier at equivalent purity (95%), 8-methoxy-5-methylchroman-4-one commands a significant price premium over its des-methoxy analog 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The dual-substituted compound is priced at €278.00–1,204.00, compared to €152.00–329.00 for the mono-methyl analog, reflecting the added synthetic complexity and value of the 8-methoxy substituent . This price differential of approximately 1.8- to 3.7-fold must be factored into procurement decisions when the 8-methoxy group is essential for target activity.

Medicinal Chemistry Chemical Procurement Scaffold Comparison

Antioxidant Potency Comparison: 8-Methoxy-5-methyl Substitution vs. 6,8-Dimethyl Substitution in Homoisoflavanones

In a comparative study of homoisoflavanones isolated from Polygonatum odoratum, the 8-methoxy-5-methyl-substituted analog (compound 1: 3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one) exhibited approximately 2-fold stronger antioxidant activity (IC₅₀/DPPH = 5.90 ± 0.150 µg/mL) compared to the 6,8-dimethyl-substituted analog (compound 2: IC₅₀/DPPH = 11.64 ± 0.296 µg/mL) [1]. Notably, the 8-methoxy compound showed antioxidant potency statistically equivalent to the reference standard rutin (IC₅₀/DPPH = 5.79 ± 0.140 µg/mL), while the 6,8-dimethyl analog was significantly less active [1]. This demonstrates that the 8-methoxy group is a critical determinant of radical-scavenging capacity in this scaffold class.

Antioxidant Activity DPPH Assay Homoisoflavanones

Structure-Activity Relationship: The Unique Dual-Substitution Advantage Over Mono-Substituted Chroman-4-ones

SAR analysis of chroman-4-one derivatives reveals that mono-substitution at either the 5- or 8-position alone is insufficient to achieve the full biological activity spectrum seen with dual substitution. The 5-methyl group in 5-methylchroman-4-one (MW 162.19) [1] confers cytotoxic activity (IC₅₀ = 4 µg/mL against HL-60 leukemia cells) [2], while the 8-methoxy group in 8-methoxychroman-4-one (MW 178.18) [3] contributes antioxidant and enzyme inhibitory properties . However, only the dual-substituted 8-methoxy-5-methylchroman-4-one (MW 192.21) combines both pharmacophoric elements in a single scaffold . No single mono-substituted analog can simultaneously present both the C5 methyl (hydrophobic/steric) and C8 methoxy (electron-donating/H-bond accepting) functionalities required for polypharmacological or multi-target applications.

Structure-Activity Relationship Chroman-4-one Substituent Effect

Synthetic Accessibility: 8-Methoxy-5-methylchroman-4-one as a Key Intermediate in β-Blocker Synthesis

8-Methoxy-5-methylchroman-4-one serves as a specific synthetic precursor to 5-methyl-8-methoxycoumarin (CAS 36651-80-6) , which is a documented intermediate in the synthesis of Bucumolol (B689395), a β-adrenoceptor blocker antihypertensive agent . This synthetic utility is unique to the 8-methoxy-5-methyl substitution pattern; analogs lacking either the 8-methoxy or 5-methyl group cannot serve as direct precursors to Bucumolol without additional synthetic steps to install the missing substituent. In contrast, 8-methylchroman-4-one or 8-methoxychroman-4-one would require at least one additional regiospecific functionalization step, increasing synthetic step-count and reducing overall yield.

Synthetic Intermediate Bucumolol β-Adrenoceptor Blocker

Purity Specification Advantage: 98% Purity Available vs. Standard 95% for Common Analogs

8-Methoxy-5-methylchroman-4-one is commercially available at 98% purity from select suppliers , exceeding the standard 95% purity specification commonly offered for related chroman-4-one analogs such as 8-methylchroman-4-one and 8-methoxychroman-4-one . While the compound is also available at 95% purity , the availability of a 98% grade provides procurement flexibility for applications requiring higher chemical purity, such as biophysical assays (SPR, ITC), co-crystallization studies, or use as a certified reference standard.

Purity Specification Chemical Procurement Quality Control

Antibacterial SAR Context: Positional Substitution Drives Antimicrobial Potency in Chroman-4-ones

Systematic SAR studies on chroman-4-one derivatives demonstrate that both the position and nature of substituents critically determine antimicrobial activity, with MIC values ranging from 64 to 1024 µg/mL depending on the substitution pattern [1]. In a panel of 25 chroman-4-one and homoisoflavonoid derivatives tested against Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, and Candida species, only specific substitution patterns (compounds 1-3, 8, 12, 20-22) demonstrated inhibitory effects [1]. While the specific 8-methoxy-5-methyl substitution pattern was not directly tested in this study, the data strongly support that minor structural modifications produce large shifts in antimicrobial potency, reinforcing that substitution pattern—not merely the chromanone core—determines biological outcome [2].

Antibacterial MIC Chroman-4-one SAR

Recommended Application Scenarios for 8-Methoxy-5-methylchroman-4-one Based on Evidence Strength


Antioxidant Drug Discovery: Lead Optimization Requiring Rutin-Equivalent DPPH Potency

Based on the demonstrated DPPH radical scavenging activity of the 8-methoxy-5-methyl-substituted homoisoflavanone analog (IC₅₀ = 5.90 µg/mL, statistically equivalent to rutin at 5.79 µg/mL) [1], procurement of 8-methoxy-5-methylchroman-4-one is indicated for antioxidant lead optimization programs. The ~2-fold superiority over the 6,8-dimethyl analog makes it the preferred scaffold for structure-activity relationship expansion targeting oxidative stress-related indications. Researchers should prioritize this compound when the goal is to maintain rutin-level potency while exploring chromanone-based chemical space.

β-Adrenoceptor Blocker Medicinal Chemistry: Bucumolol Analog Synthesis

8-Methoxy-5-methylchroman-4-one is the direct synthetic precursor to 5-methyl-8-methoxycoumarin, a key intermediate in Bucumolol synthesis [1]. Medicinal chemistry teams developing next-generation β-blockers should procure this specific dual-substituted chromanone to minimize synthetic step-count. Using mono-substituted alternatives (8-methylchroman-4-one or 8-methoxychroman-4-one) would necessitate additional regiospecific functionalization, increasing both synthesis time and cost while reducing overall yield.

Multi-Target Drug Discovery Requiring Dual Pharmacophoric Features

For programs targeting biological systems where both hydrophobic pocket occupancy (via C5 methyl) and hydrogen-bond acceptor interactions (via C8 methoxy) are required simultaneously [1], 8-methoxy-5-methylchroman-4-one is the only chroman-4-one scaffold that delivers both functionalities in a single molecule. Mono-substituted analogs, by definition, cannot satisfy this dual requirement. This scenario applies particularly to polypharmacology approaches and multi-target drug design where a single chemical entity must engage multiple binding site features.

High-Purity Biophysical Assay Development and Reference Standard Preparation

The availability of 8-methoxy-5-methylchroman-4-one at 98% purity [1], exceeding the standard 95% offered for most chroman-4-one analogs, makes it suitable for applications requiring minimal impurity interference. These include surface plasmon resonance (SPR) binding assays, isothermal titration calorimetry (ITC), X-ray co-crystallography, and preparation of certified reference standards for analytical method validation. Procurement of the 98% grade reduces the likelihood of false hits from trace impurities that could confound SAR interpretation.

Quote Request

Request a Quote for 8-Methoxy-5-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.